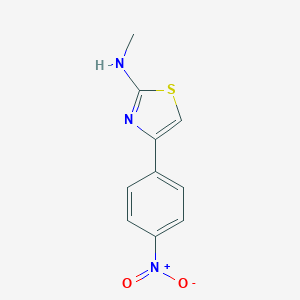
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This particular compound has a molecular formula of C10H9N3O2S and a molecular weight of 235.26 g/mol.
準備方法
The synthesis of 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- typically involves the reaction of appropriate thiazole derivatives with methylating agents and nitro-substituted aromatic compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
科学的研究の応用
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, biocides, and fungicides.
作用機序
The mechanism of action of 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential bacterial processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways .
類似化合物との比較
Similar compounds to 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- include:
2-Amino-4-(4-nitrophenyl)thiazole: This compound has similar structural features but lacks the N-methyl group.
2-Thiazolamine, 4-methyl-: This compound has a methyl group at the 4-position but lacks the nitrophenyl group.
生物活性
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C10H9N3O2S
- Molecular Weight: 221.26 g/mol
- CAS Number: 91260-88-7
The compound features a thiazole ring, a methyl group attached to the nitrogen atom, and a nitrophenyl group, which influences its reactivity and biological interactions. The presence of the nitro group enhances the compound's potential to act as a bioisostere for other biologically active molecules, suggesting possible applications in drug design and development .
Target Interactions
2-Thiazolamine derivatives have been shown to interact with various biological targets, including enzymes and receptors. The thiazole ring's structure allows for binding with biomolecules, potentially leading to inhibitory or activating effects on target proteins.
Biochemical Pathways
Research indicates that compounds similar to 2-Thiazolamine may affect multiple biochemical pathways, including those involved in cancer cell proliferation and apoptosis. The compound's mechanism may involve:
- Enzyme Inhibition: Similar thiazole derivatives have been reported to inhibit key enzymes involved in tumor growth.
- Gene Expression Modulation: Changes in gene expression patterns have been observed in cells treated with thiazole derivatives, indicating potential anticancer activity.
Anticancer Properties
Studies suggest that 2-Thiazolamine exhibits cytotoxic effects against various cancer cell lines. For instance, compounds in the thiazole class have demonstrated significant inhibition of cell growth in breast cancer and leukemia models. The compound's ability to induce apoptosis in these cells has been a focal point of research.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Research Findings and Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-Thiazolamine is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption and Distribution: The compound may undergo extensive metabolism, with studies indicating possible oxidative pathways involving thiazole ring modifications.
- Toxicity Assessments: While some derivatives exhibit promising biological activities, their safety profiles need thorough evaluation due to potential mutagenic properties linked to nitroso compounds formed during metabolic processes.
特性
IUPAC Name |
N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAVFNKEMFPELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340010 |
Source


|
| Record name | 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91260-88-7 |
Source


|
| Record name | 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














